molecular formula C13H13NO2S B5635201 N-(2-methoxybenzyl)-2-thiophenecarboxamide

N-(2-methoxybenzyl)-2-thiophenecarboxamide

Cat. No. B5635201
M. Wt: 247.31 g/mol
InChI Key: HVRMFTXLJODAPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxybenzyl)-2-thiophenecarboxamide and related compounds often involves complex reactions that highlight the intricacies of organic synthesis. For example, the synthesis of dioxidomolybdenum(VI) complexes with allyl N'-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate showcases a detailed reaction route involving condensation and chelation processes (Takjoo et al., 2016). Such methodologies exemplify the synthetic strategies required to construct molecules containing the N-(2-methoxybenzyl)-2-thiophenecarboxamide moiety or its analogs.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-methoxybenzyl)-2-thiophenecarboxamide is characterized using various spectroscopic and crystallographic techniques. These analyses reveal the compound's molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding its reactivity and properties. For instance, X-ray crystallography studies on similar compounds provide insights into their stereochemistry and molecular conformations, essential for predicting reaction outcomes and interactions (Smith et al., 2009).

Chemical Reactions and Properties

N-(2-methoxybenzyl)-2-thiophenecarboxamide and its derivatives undergo various chemical reactions, demonstrating the compound's versatile reactivity. For example, unexpected variations in the sites of lithiation have been observed, highlighting the influence of substituents and reaction conditions on the compound's chemical behavior (Smith et al., 2009). Such studies are pivotal for developing new synthetic routes and understanding the fundamental aspects of its chemistry.

Mechanism of Action

NBOMe compounds, including “N-(2-methoxybenzyl)-2-thiophenecarboxamide”, are potent serotonin 5-HT2A/2C receptor agonists . They induce hallucinogenic effects by acting on these receptors .

Safety and Hazards

NBOMe compounds are associated with significant toxicity . They have been linked to cases of acute intoxication, with brain and liver toxicity . Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

Given the potential harmful effects of NBOMe compounds, further investigation on their mechanism of action, chemical, pharmacological, and toxicological properties is needed . This will help evaluate their potential harmful effects and develop strategies for managing their use .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMFTXLJODAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)thiophene-2-carboxamide

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